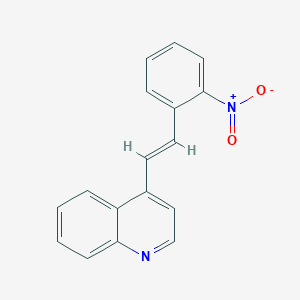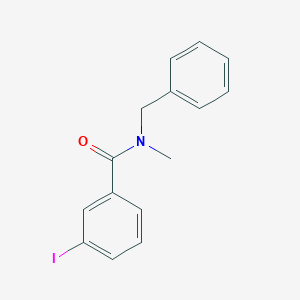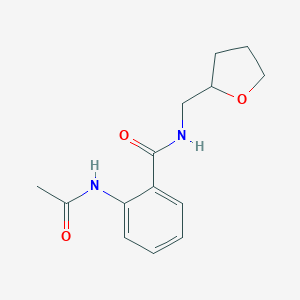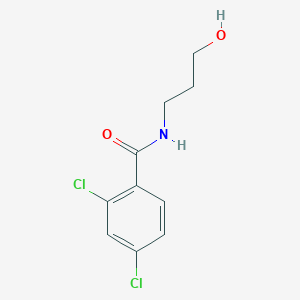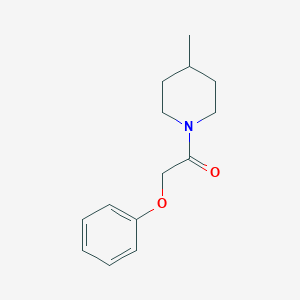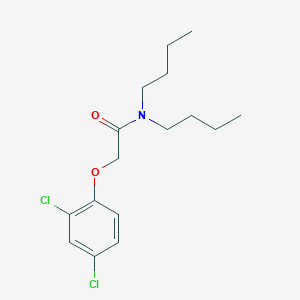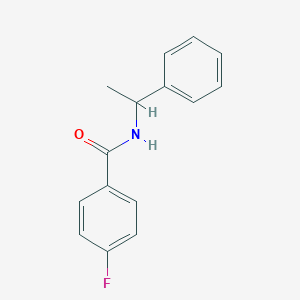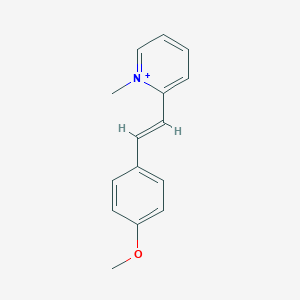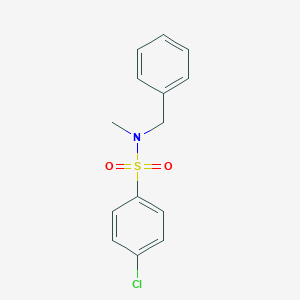![molecular formula C20H12O6 B261563 4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione](/img/structure/B261563.png)
4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione, also known as BMS-345541, is a small molecule inhibitor of the IκB kinase (IKK) complex. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione inhibits the activity of the IKK complex by binding to the ATP-binding site of IKKβ, which is a catalytic subunit of the complex. This prevents the phosphorylation and subsequent degradation of IκBα, which is an inhibitor of NF-κB. As a result, NF-κB is sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of downstream target genes.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-inflammatory and anti-tumor effects in various preclinical models. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in response to various stimuli. It has also been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, colon, and pancreatic cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in various preclinical models, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It has been shown to have off-target effects on other kinases, such as JNK and p38 MAPK, which may complicate the interpretation of experimental results. In addition, its potency and selectivity may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the development and application of 4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione. One potential direction is the development of more potent and selective IKK inhibitors that can be used in clinical settings. Another direction is the identification of biomarkers that can predict the response to IKK inhibitors in different diseases. In addition, the combination of IKK inhibitors with other targeted therapies, such as immune checkpoint inhibitors, may enhance their therapeutic efficacy. Finally, the use of this compound as a tool to study the NF-κB pathway and its role in various diseases may provide new insights into the pathogenesis of these diseases.
Métodos De Síntesis
4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-methylbenzoyl chloride, which is then reacted with 3-hydroxyindanone to form 4-(4-methylbenzoyl)-3-hydroxy-1-indanone. This intermediate is then reacted with furan-2-carbaldehyde to form this compound, which is the final product.
Aplicaciones Científicas De Investigación
4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of the IKK complex, which plays a crucial role in the regulation of the NF-κB pathway. The NF-κB pathway is involved in the regulation of immune responses, inflammation, cell proliferation, and apoptosis. Dysregulation of this pathway has been implicated in various diseases, including cancer, inflammation, and autoimmune disorders.
Propiedades
Fórmula molecular |
C20H12O6 |
|---|---|
Peso molecular |
348.3 g/mol |
Nombre IUPAC |
(4//'E)-4//'-[hydroxy-(4-methylphenyl)methylidene]spiro[indene-2,5//'-oxolane]-1,2//',3,3//'-tetrone |
InChI |
InChI=1S/C20H12O6/c1-10-6-8-11(9-7-10)15(21)14-16(22)19(25)26-20(14)17(23)12-4-2-3-5-13(12)18(20)24/h2-9,21H,1H3/b15-14- |
Clave InChI |
FJHXJCDEWKMUCR-PFONDFGASA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=C/2\C(=O)C(=O)OC23C(=O)C4=CC=CC=C4C3=O)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(=O)C(=O)OC23C(=O)C4=CC=CC=C4C3=O)O |
SMILES canónico |
CC1=CC=C(C=C1)C(=C2C(=O)C(=O)OC23C(=O)C4=CC=CC=C4C3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





